molecular formula C₂₈H₃₃F₂N₅O₅ B1663459 MCHr1 antagonist 1 CAS No. 391610-37-0

MCHr1 antagonist 1

Cat. No.: B1663459
CAS No.: 391610-37-0
M. Wt: 557.6 g/mol
InChI Key: FFXFCSQUTLDLAR-UHFFFAOYSA-N
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Description

Melanin-concentrating hormone receptor 1 antagonist 1 is a compound that targets the melanin-concentrating hormone receptor 1. This receptor is part of the G protein-coupled receptor family and is involved in regulating food intake, energy balance, and other physiological functions. The antagonist is primarily researched for its potential in treating obesity and related metabolic disorders by inhibiting the receptor’s activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of melanin-concentrating hormone receptor 1 antagonist 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance binding affinity and selectivity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of melanin-concentrating hormone receptor 1 antagonist 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline production and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: Melanin-concentrating hormone receptor 1 antagonist 1 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

Melanin-concentrating hormone receptor 1 antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

Melanin-concentrating hormone receptor 1 antagonist 1 exerts its effects by binding to the melanin-concentrating hormone receptor 1, thereby blocking the receptor’s activity. This inhibition prevents the receptor from interacting with its natural ligand, melanin-concentrating hormone, which in turn reduces appetite and promotes energy expenditure. The antagonist primarily targets the G protein-coupled receptor pathways, leading to decreased cyclic adenosine monophosphate accumulation and altered intracellular calcium levels .

Comparison with Similar Compounds

Uniqueness: Melanin-concentrating hormone receptor 1 antagonist 1 is unique due to its specific binding affinity and selectivity for melanin-concentrating hormone receptor 1. It has shown promising results in preclinical studies with minimal side effects, making it a potential candidate for further development as a therapeutic agent .

Properties

IUPAC Name

methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXFCSQUTLDLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33F2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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